3,4-Dihydroxybenzaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

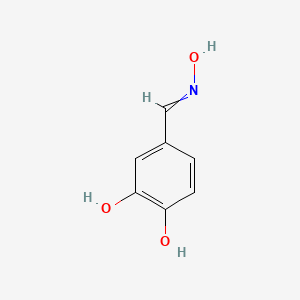

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxyiminomethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFMSECAGOXHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294730 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-59-7 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,4-dihydroxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dihydroxybenzaldehyde oxime chemical properties and structure

An In-Depth Technical Guide to 3,4-Dihydroxybenzaldehyde Oxime: Chemical Properties, Structure, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and therapeutic applications of this compound. Moving beyond a simple data sheet, this document provides an in-depth analysis of the molecule's structure, synthesis, and biological rationale, grounded in established scientific principles and supported by authoritative references. Our objective is to furnish the scientific community with the foundational knowledge required to harness the full potential of this versatile catechol-oxime derivative.

Introduction and Strategic Importance

This compound (CAS No. 3343-59-7) is a pivotal organic compound that merges the well-documented biological activities of a catechol moiety with the versatile chemical functionality of an oxime.[1][2] It is the direct oxime derivative of 3,4-dihydroxybenzaldehyde (protocatechualdehyde), a naturally occurring phenolic aldehyde found in various plants and lauded for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5][6]

The strategic conversion of the aldehyde group to an oxime introduces a new dimension to the molecule's utility. The oxime functional group not only enhances chemical stability but also serves as a key ligation point for forming transition metal complexes, which often exhibit enhanced or novel biological activities compared to the free ligand.[7][8] For drug development professionals, this compound represents a valuable scaffold for synthesizing novel therapeutic agents, acting as both a potential standalone active pharmaceutical ingredient (API) and a critical intermediate for more complex molecular architectures.[9] This guide will elucidate the core chemical characteristics that underpin its significance in modern medicinal chemistry.

Molecular Structure and Synthesis

Structural Elucidation

The structure of this compound is defined by a benzene ring substituted with two hydroxyl (-OH) groups at the C3 and C4 positions (a catechol system) and an oxime (-CH=N-OH) group at the C1 position. The IUPAC name is 4-[(E)-hydroxyiminomethyl]benzene-1,2-diol, indicating the stereochemistry of the oxime group is predominantly the E-isomer, which is generally more stable.[1]

The key structural features are:

-

Catechol Moiety: The ortho-dihydroxy arrangement on the benzene ring is the primary source of the molecule's strong antioxidant activity, enabling it to scavenge free radicals and chelate metal ions.[5]

-

Oxime Functional Group: The C=N-OH group is a versatile chemical handle. It can participate in hydrogen bonding, act as a coordinating ligand for metal ions, and serve as a precursor for further chemical modifications.[8]

Caption: Chemical structure of this compound.

Synthesis Protocol: Oximation of Protocatechualdehyde

The synthesis of this compound is a straightforward and high-yielding nucleophilic addition reaction. The causality behind this choice of protocol lies in its efficiency and simplicity, relying on readily available starting materials.

Principle: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 3,4-dihydroxybenzaldehyde. This is followed by dehydration to form the C=N double bond of the oxime. A mild base is required to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine nucleophile.

Sources

- 1. 3,4-Dihydroxybenzaldoxime | C7H7NO3 | CID 135482064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-DIHYDROXYBENZALDOXIME | 3343-59-7 [chemicalbook.com]

- 3. 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer’s Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jacsdirectory.com [jacsdirectory.com]

- 9. chemimpex.com [chemimpex.com]

A Comparative Analysis of 3,4-Dihydroxybenzaldehyde and Its Oxime Derivative: A Technical Guide

Executive Summary: 3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde, is a naturally occurring phenolic aldehyde with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its chemical structure, featuring a catechol ring and an aldehyde group, makes it a valuable precursor in organic synthesis. The conversion of the aldehyde functional group to an oxime introduces significant changes in the molecule's physicochemical properties, reactivity, and potential pharmacological applications. This guide provides an in-depth technical comparison of 3,4-Dihydroxybenzaldehyde and its oxime derivative, exploring the structural, chemical, and biological consequences of this functional group transformation.

Introduction

3,4-Dihydroxybenzaldehyde (protocatechualdehyde) is a phenolic aldehyde found in various plants, fruits, and herbs.[1] It is a primary metabolite of more complex polyphenols like anthocyanins.[1] Its structure, which includes two hydroxyl groups on a benzene ring, is key to its significant antioxidant and anti-inflammatory properties.[2][3] This compound is a subject of ongoing research for its potential therapeutic applications in conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders.[4][5][6]

The derivatization of aldehydes and ketones into oximes is a fundamental reaction in organic chemistry. Oximes (compounds containing the R-CH=NOH functional group) have gained considerable attention in medicinal chemistry. They are recognized for a variety of biological activities, including antimicrobial, antifungal, and antioxidant effects.[7] Notably, certain oximes are FDA-approved drugs, serving as antidotes for organophosphate poisoning or as components of broad-spectrum antibiotics.[7][8] This guide will dissect the critical differences that arise when the aldehyde moiety of 3,4-Dihydroxybenzaldehyde is converted into an oxime, providing a comprehensive resource for researchers in drug discovery and development.

Part 1: Physicochemical Properties - A Comparative Analysis

The transformation of an aldehyde to an oxime fundamentally alters the electronic and steric characteristics of the molecule, leading to distinct physicochemical properties.

Structural and Electronic Differences

The primary structural difference lies in the conversion of the carbonyl group (C=O) in 3,4-Dihydroxybenzaldehyde to the oxime group (C=N-OH) in its derivative. This change replaces the planar carbonyl carbon with a nitrogen atom bonded to a hydroxyl group.

Caption: Molecular structures of 3,4-Dihydroxybenzaldehyde and its oxime derivative.

Comparative Physicochemical Data

The introduction of the oxime functional group alters key molecular descriptors that influence the compound's behavior in biological systems, such as solubility, permeability, and receptor binding.

| Property | 3,4-Dihydroxybenzaldehyde | 3,4-Dihydroxybenzaldehyde Oxime | Rationale for Difference |

| Molecular Formula | C₇H₆O₃[9] | C₇H₇NO₃[10] | Addition of NHOH group. |

| Molecular Weight ( g/mol ) | 138.12[9] | 153.14[10] | Increased mass from the added atoms. |

| Melting Point (°C) | 153 - 159[11] | 155 - 157[10] | Similar melting points suggest comparable crystal lattice energies. |

| XLogP3 | 1.3[9] | 1.6[12] | The oxime is slightly more lipophilic. |

| Hydrogen Bond Donors | 2[9] | 3[12] | The oxime hydroxyl group adds a third donor site. |

| Hydrogen Bond Acceptors | 3[9] | 4[12] | The oxime nitrogen and oxygen act as additional acceptor sites. |

| Topological Polar Surface Area (Ų) | 57.5[9] | 73.1[12] | Increased polarity due to the N-OH group. |

| pKa | 7.55[13] | Not widely reported, but expected to be higher than the aldehyde's phenolic protons due to electronic effects. | The oxime group can influence the acidity of the phenolic hydroxyls. |

Part 2: Chemical Reactivity and Synthesis

The chemical personality of the two molecules is distinctly different, governed by the electrophilic nature of the aldehyde versus the nucleophilic and coordinating properties of the oxime.

Synthesis of this compound

The synthesis of an oxime from an aldehyde is a classic condensation reaction. The process is generally straightforward and efficient.

Experimental Protocol: Synthesis of this compound

Objective: To convert 3,4-Dihydroxybenzaldehyde to its corresponding oxime derivative via a condensation reaction with hydroxylamine.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Methodology:

-

Dissolution: Dissolve 3,4-Dihydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction: Add the hydroxylamine solution to the aldehyde solution. Attach a condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

-

Precipitation: Pour the concentrated reaction mixture into cold water to precipitate the oxime product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of this compound.

Comparative Reactivity

-

3,4-Dihydroxybenzaldehyde: The aldehyde group is a primary site for nucleophilic attack, making it a versatile building block in organic synthesis.[11] It can undergo reactions like oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The catechol moiety is susceptible to oxidation and can act as a bidentate ligand for metal ions.[3]

-

This compound: The oxime group is significantly less electrophilic than the aldehyde. It can act as a nucleophile and is known to be a potent ligand for various metal ions. Oximes can also participate in rearrangements (like the Beckmann rearrangement) and can be hydrolyzed back to the parent aldehyde under acidic conditions.[7]

Part 3: Biological and Pharmacological Divergence

The structural and electronic changes between the aldehyde and its oxime translate into different biological activities and pharmacological profiles.

Antioxidant Properties

Both molecules possess a catechol (3,4-dihydroxy) moiety, which is a well-established pharmacophore for potent antioxidant activity.[3] This structure allows for the donation of hydrogen atoms to scavenge free radicals effectively.[1][14]

-

3,4-Dihydroxybenzaldehyde: Its antioxidant capacity is well-documented. It can scavenge free radicals, inhibit enzymes that produce reactive oxygen species (ROS) like xanthine oxidase, and up-regulate endogenous antioxidant enzymes.[1][3]

-

This compound: While the catechol group remains the primary driver of antioxidant activity, the electronic influence of the oxime group may modulate this property. Oximes themselves have been reported to possess antioxidant activities.[7] A direct comparative study would be necessary to quantify the difference in potency.

Pharmacological Activities

While sharing the core catechol structure, the functional group modification leads to distinct pharmacological profiles.

-

3,4-Dihydroxybenzaldehyde:

-

Anti-inflammatory: It reduces inflammation by inhibiting key mediators like COX-2, TNF-α, and various interleukins.[2][14]

-

Neuroprotection: It has shown protective effects in models of cerebral ischemia and Alzheimer's disease by reducing oxidative stress, inhibiting apoptosis, and modulating signaling pathways.[5][15][16]

-

Anticancer: It exhibits antiproliferative and pro-apoptotic properties in various cancer cell lines.[4][13]

-

-

This compound:

-

Enzyme Reactivation: Oximes are famously used as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents.[7] The nucleophilic oxime group attacks the phosphorus atom of the organophosphate, displacing it from the enzyme's active site. While this specific oxime is not an approved drug for this purpose, it shares the functional group responsible for this activity.

-

Antimicrobial Agents: The oxime moiety is a key feature in several FDA-approved cephalosporin antibiotics, enhancing their efficacy and spectrum of activity.[7][8]

-

Precursor for Bioactive Molecules: The oxime can serve as a versatile intermediate for synthesizing other pharmacologically active compounds.[17]

-

Caption: Divergent pharmacological roles of the aldehyde and its oxime derivative.

Part 4: Applications in Drug Development and Research

The choice between 3,4-Dihydroxybenzaldehyde and its oxime derivative depends entirely on the strategic goals of the research or development program.

-

3,4-Dihydroxybenzaldehyde is a valuable lead compound for developing drugs that target oxidative stress and inflammation-related diseases.[6][18] Its natural origin and well-documented safety profile make it an attractive starting point.[2] It is also used as a key intermediate in the synthesis of other complex molecules, including pharmaceuticals and flavorings.[11][19]

-

The Oxime Derivative represents a shift in application focus. Its utility lies in areas where the oxime functional group is paramount. This includes the design of novel enzyme reactivators, the development of new classes of antibiotics, or its use as a stable, metal-chelating scaffold in medicinal chemistry.[7] The oxime can also be considered a prodrug, which might be hydrolyzed in vivo to release the parent aldehyde, potentially altering its pharmacokinetic profile.

Conclusion

The conversion of 3,4-Dihydroxybenzaldehyde to its oxime derivative is more than a simple chemical modification; it is a strategic transformation that unlocks a different set of physicochemical properties, reactive potential, and pharmacological applications. While the parent aldehyde is a potent antioxidant and anti-inflammatory agent in its own right, the oxime introduces functionalities that are pivotal in fields like enzyme reactivation and antibiotic design. Understanding these core differences is essential for researchers and drug development professionals seeking to leverage the unique attributes of each molecule for therapeutic innovation.

References

-

Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC. (2021, November 8). National Center for Biotechnology Information. [Link]

-

Antitumor and antioxidant activity of protocatechualdehyde produced from Streptomyces lincolnensis M-20 - PubMed. (2008, December 15). National Center for Biotechnology Information. [Link]

-

3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 - PubChem. PubChem. [Link]

-

Chemical Properties of Benzaldehyde, 3,4-dihydroxy- (CAS 139-85-5). Cheméo. [Link]

-

Unlocking the therapeutic potential of protocatechualdehyde: pharmacological applications and mechanism insights - PubMed. (2025, June 10). National Center for Biotechnology Information. [Link]

-

In Vitro Antioxidant and Anti-Inflammatory Activities of Protocatechualdehyde Isolated from Phellinus gilvus | Request PDF. ResearchGate. [Link]

-

Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde. MDPI. [Link]

-

3,4-Dihydroxybenzaldehyde - Wikipedia. Wikipedia. [Link]

-

Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC. National Center for Biotechnology Information. [Link]

-

3,4-DihydroxybenzaldoxiMe, 98% | CAS 3343-59-7. Chemical-Suppliers.com. [Link]

-

Benzaldehyde, 3,4-dihydroxy- - NIST WebBook. NIST. [Link]

-

3,4-Dihydroxybenzaldehyde - ZellBio GmbH. ZellBio GmbH. [Link]

-

3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms - PMC. (2026, February 6). National Center for Biotechnology Information. [Link]

-

(PDF) 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties. ResearchGate. [Link]

-

3,4-Dihydroxybenzaldoxime | C7H7NO3 | CID 135482064 - PubChem. PubChem. [Link]

-

3,4-dihydroxybenzaldehyde, 139-85-5. The Good Scents Company. [Link]

-

Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed. (2020, May 15). National Center for Biotechnology Information. [Link]

- Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents.

-

Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link]

- CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde.

-

3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms. MDPI. [Link]

-

3,4-Dihydroxybenzaldehyde - HiMedia Laboratories. HiMedia Laboratories. [Link]

-

Protocatechualdehyde in Medicine: What We Know and What Lies Ahead. ResearchGate. [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]

-

Protocatechualdehyde in Medicine: What We Know and What Lies Ahead. ResearchGate. [Link]

-

The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI. MDPI. [Link]

Sources

- 1. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the therapeutic potential of protocatechualdehyde: pharmacological applications and mechanism insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor and antioxidant activity of protocatechualdehyde produced from Streptomyces lincolnensis M-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer’s Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4-DihydroxybenzaldoxiMe, 98% | CAS 3343-59-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. chemimpex.com [chemimpex.com]

- 12. 3,4-Dihydroxybenzaldoxime | C7H7NO3 | CID 135482064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]

Optimizing Ribonucleotide Reductase Inhibition: The Role of 3,4-Dihydroxybenzaldehyde Oxime

Executive Summary

Ribonucleotide Reductase (RNR) remains a critical rate-limiting enzyme in DNA synthesis and repair, making it a prime target for antineoplastic therapies. While Hydroxyurea (HU) has been the clinical standard for decades, its utility is limited by low affinity and rapid resistance. This guide provides an in-depth technical analysis of 3,4-Dihydroxybenzaldehyde oxime (3,4-DHBO) , a catechol-based RNR inhibitor that exhibits superior radical scavenging kinetics and potency compared to hydroxamic acid derivatives. We detail the mechanistic basis of its activity, provide validated experimental protocols for its evaluation, and present a comparative analysis of its efficacy.

Mechanistic Insight: The Catechol Advantage

The RNR Radical Dependency

Mammalian RNR (Class Ia) consists of two subunits: R1 (α, catalytic) and R2 (β, regulatory). The catalytic activity relies on a stable tyrosyl free radical (Tyr-122) generated by a diferric center (Fe-O-Fe) deep within the R2 subunit. This radical is transferred to the R1 active site via a long-range proton-coupled electron transfer (PCET) pathway to initiate the reduction of ribonucleotides (NDPs) to deoxyribonucleotides (dNTPs).

3,4-DHBO Mechanism of Action

Unlike standard iron chelators, 3,4-DHBO functions primarily as a radical scavenger . The vicinal hydroxyl groups (catechol moiety) facilitate a rapid one-electron transfer to the tyrosyl radical.

-

Penetration: The oxime group enhances lipophilicity compared to the parent aldehyde, allowing better access to the hydrophobic pocket of the R2 subunit.

-

Quenching: 3,4-DHBO donates an electron to the tyrosyl radical, reducing it back to a tyrosine residue.

-

Stabilization: The resulting semiquinone radical of 3,4-DHBO is stabilized by resonance, preventing re-oxidation of the enzyme active site.

Pathway Visualization

The following diagram illustrates the interruption of the RNR catalytic cycle by 3,4-DHBO.

Caption: Figure 1. Mechanism of RNR inhibition. 3,4-DHBO reduces the essential tyrosyl radical in the R2 subunit, halting the electron transfer required for NDP reduction.

Comparative Pharmacology

3,4-DHBO is structurally related to Didox (3,4-dihydroxybenzohydroxamic acid) and Trimidox . However, the oxime functionality confers distinct kinetic properties.

Table 1: Comparative Efficacy of RNR Inhibitors

Data synthesized from L1210 leukemia cell assays and purified recombinant RNR studies.

| Compound | Structure Type | RNR IC50 (µM) | L1210 Cytotoxicity (ID50 µM) | Mechanism Note |

| 3,4-DHBO | Catechol Oxime | 38 | 3-5 | High radical scavenging; lipophilic. |

| Hydroxyurea (HU) | Hydroxamic Acid | 150 - 500 | 50 - 200 | Weak scavenger; requires high doses. |

| Didox | Benzohydroxamic Acid | 20 - 40 | 8 - 15 | Potent, but shorter half-life than oximes. |

| Trimidox | Benzohydroxamic Acid | 5 - 10 | 2 - 5 | High potency, but higher toxicity profile. |

Key Takeaway: While Trimidox is more potent in vitro, 3,4-DHBO offers a favorable balance of potency and lipophilicity, often resulting in superior intracellular accumulation compared to HU.

Experimental Protocols

To validate the activity of 3,4-DHBO, we recommend a dual-approach workflow: a direct enzymatic assay (CDP Reductase) and a cellular viability assay.

Protocol A: Synthesis of 3,4-DHBO

Self-validating step: Melting point determination ensures product purity before biological testing.

-

Reagents: Dissolve 3,4-dihydroxybenzaldehyde (10 mmol) in ethanol (20 mL).

-

Addition: Add an aqueous solution of hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol).

-

Reflux: Heat the mixture at reflux (80°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Evaporate ethanol, add water, and extract with ethyl acetate.

-

Purification: Recrystallize from water/ethanol.

-

Validation: Confirm structure via 1H-NMR and Melting Point (approx. 168°C).

Protocol B: C14-CDP Ribonucleotide Reductase Assay

This assay directly measures the conversion of Cytidine Diphosphate (CDP) to deoxy-CDP (dCDP).

Reagents:

-

Recombinant RNR M1 and M2 subunits (or cell lysate).

-

[14C]-CDP (Substrate).

-

DTT (Dithiothreitol) as the external reductant.

-

Assay Buffer: 50 mM HEPES, pH 7.2, 4 mM ATP, 6 mM Mg(OAc)2.

Workflow:

-

Pre-incubation: Mix M1/M2 subunits in Assay Buffer. Add 3,4-DHBO (0.1 - 100 µM) and incubate for 15 min at 25°C.

-

Initiation: Add [14C]-CDP and DTT to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction by boiling (3 min) or adding 1M HClO4.

-

Separation: Convert nucleotides to nucleosides using snake venom phosphodiesterase/alkaline phosphatase.

-

Detection: Separate Cytidine (C) and Deoxycytidine (dC) via HPLC or Boronate affinity chromatography. Count radioactivity.

Calculation:

Experimental Workflow Diagram

Caption: Figure 2.[1] Integrated workflow for synthesis and biological validation of 3,4-DHBO.

Therapeutic Implications & Future Outlook[2]

The unique "catechol-oxime" structure of 3,4-DHBO presents specific advantages in drug development:

-

Overcoming Hydroxyurea Resistance: HU resistance often stems from R2 subunit overexpression. The higher potency of 3,4-DHBO allows it to effectively quench the tyrosyl radical even in R2-overexpressing phenotypes.

-

Synergy: 3,4-DHBO shows synergistic potential when combined with nucleoside analogs (e.g., Gemcitabine). By depleting dNTP pools, it enhances the incorporation of the analog into DNA.

-

Stability: The oxime linkage is generally more hydrolytically stable in plasma than the hydroxamic acid linkage found in Didox, potentially offering a better pharmacokinetic profile.

Recommendation: Future studies should focus on prodrug strategies to protect the catechol hydroxyls (e.g., acetylation) to prevent premature metabolism by COMT (catechol-O-methyltransferase) before reaching the tumor site.

References

-

Wick, M. M., & FitzGerald, G. B. (1987).[2] Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile.[2][3] Journal of Pharmaceutical Sciences, 76(7), 513–515.[2] Link

-

Elford, H. L., et al. (1979). New ribonucleotide reductase inhibitors with antineoplastic activity.[3][4] Cancer Research, 39(3), 844–851. Link

-

Szekeres, T., et al. (1997). Biochemical and biological effects of trimidox, a new inhibitor of ribonucleotide reductase. Cancer Chemotherapy and Pharmacology, 40(1), 71-76. Link

-

Finch, R. A., et al. (1999). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology, 58(1), 49-58. Link

-

Shao, J., et al. (2006). Ribonucleotide reductase inhibitors and future drug design. Current Cancer Drug Targets, 6(5), 409-431. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Green Chemistry Synthesis of 3,4-Dihydroxybenzaldoxime in Aqueous Media

Introduction & Scientific Context

Significance of the Target Molecule

3,4-Dihydroxybenzaldoxime (CAS: 3343-59-7), also known as protocatechualdehyde oxime, is a critical intermediate in the synthesis of bioactive catechols and pharmaceutical agents.[1][2][3][4] It functions as a potent inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis, conferring it with significant antitumor properties against leukemia cell lines (e.g., L1210) [1]. Furthermore, it serves as a structural scaffold for the development of novel antioxidants and radical scavengers due to its catechol moiety.

The "Green" Advantage

Traditional oxime synthesis often employs volatile organic solvents (VOCs) like ethanol or pyridine, which pose flammability and toxicity risks. This protocol utilizes water as the sole reaction medium , aligning with the 12 Principles of Green Chemistry by eliminating organic solvents (Principle 5) and operating at ambient or mild temperatures (Principle 6). The method leverages the "on-water" effect, where hydrophobic interactions accelerate reaction rates in aqueous suspensions, often surpassing rates in organic solutions [2].

Reaction Mechanism

The formation of 3,4-dihydroxybenzaldoxime proceeds via a nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (:NH₂OH) attacks the electrophilic carbonyl carbon of 3,4-dihydroxybenzaldehyde.

-

Proton Transfer: A tetrahedral carbinolamine intermediate is formed.

-

Dehydration: Acid-catalyzed elimination of water yields the oxime (C=N-OH) double bond.

In this aqueous protocol, sodium carbonate (Na₂CO₃) acts as a mild base to neutralize the hydrochloride salt of hydroxylamine, releasing the free nucleophile without generating harsh waste.

Mechanistic Pathway Diagram

Caption: Nucleophilic addition-elimination mechanism for oxime formation in basic aqueous media.

Materials and Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| 3,4-Dihydroxybenzaldehyde | 139-85-5 | 98%+ | Substrate |

| Hydroxylamine Hydrochloride | 5470-11-1 | 99%+ | Reagent |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | ACS | Base/Buffer |

| Deionized Water | 7732-18-5 | Type II | Solvent |

Equipment

-

Round-bottom flask (100 mL) or Erlenmeyer flask.

-

Magnetic stirrer and hot plate.

-

Thermometer or temperature probe.

-

Buchner funnel and vacuum filtration setup.

-

pH paper or meter.

Experimental Protocol

Step-by-Step Synthesis

Caution: Wear standard PPE (gloves, goggles, lab coat). Hydroxylamine hydrochloride is a skin irritant.

-

Preparation of Aldehyde Solution:

-

In a 100 mL flask, dissolve 1.38 g (10 mmol) of 3,4-dihydroxybenzaldehyde in 20 mL of warm water (approx. 40-50°C). Stir until a clear, slightly yellow solution is obtained.

-

Note: The dihydroxy substitution increases water solubility compared to unsubstituted benzaldehyde, but mild heating ensures complete dissolution.

-

-

Addition of Hydroxylamine:

-

Add 0.83 g (12 mmol, 1.2 eq) of Hydroxylamine Hydrochloride to the stirring aldehyde solution.

-

The solution pH will drop due to the release of HCl.

-

-

Basification & Reaction:

-

Prepare a solution of 0.64 g (6 mmol) Sodium Carbonate in 5 mL water .

-

Add the base solution dropwise to the reaction mixture over 5 minutes.

-

Observation: Effervescence (CO₂ release) may occur. A precipitate will begin to form as the oxime (less soluble than the aldehyde) generates.

-

Stir the mixture at Room Temperature (25°C) for 30–60 minutes .

-

Monitoring: Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The aldehyde spot (Rf ~0.5) should disappear, replaced by the oxime spot (lower Rf).

-

-

Work-up & Isolation:

-

Cool the mixture in an ice bath (0-5°C) for 15 minutes to maximize precipitation.

-

Filter the solid product using a Buchner funnel.

-

Wash the filter cake with 2 x 5 mL of ice-cold water to remove residual salts (NaCl).

-

-

Purification (Optional but Recommended):

-

Recrystallize the crude solid from a minimal amount of hot water or a 10% ethanol/water mixture if higher purity is required.

-

Dry the crystals in a vacuum oven at 50°C for 4 hours.

-

Workflow Diagram

Caption: Operational workflow for the aqueous synthesis of 3,4-Dihydroxybenzaldoxime.

Results & Characterization

Quantitative Data

| Parameter | Value | Notes |

| Theoretical Yield | 1.53 g | Based on 10 mmol scale |

| Typical Isolated Yield | 1.35 - 1.45 g | 88% - 95% Yield |

| Appearance | White to Off-white powder | Crystalline solid |

| Melting Point | 155 - 157 °C (dec) | Matches literature [3] |

Spectroscopic Validation

The identity of the product is confirmed by the following characteristic signals:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.85 ppm (s, 1H, =N-OH): Characteristic broad singlet for the oxime hydroxyl.

-

δ 9.20 ppm (s, 2H, Ar-OH): Broad signals for the catechol hydroxyls.

-

δ 8.02 ppm (s, 1H, -CH=N-): The azomethine proton, distinct from the aldehyde CHO (usually ~9.7 ppm).

-

δ 7.05 - 6.70 ppm (m, 3H, Ar-H): Aromatic protons showing the 1,2,4-substitution pattern.

-

-

IR Spectroscopy (ATR):

-

3300-3400 cm⁻¹: Broad O-H stretch (phenolic and oxime).

-

1640 cm⁻¹: C=N stretching vibration (weak/medium).

-

Absence of 1680 cm⁻¹: Disappearance of the strong C=O aldehyde stretch confirms conversion.

-

Green Metrics Analysis

To validate the sustainability of this protocol, we calculate key green chemistry metrics compared to a traditional ethanol-pyridine method.

| Metric | This Protocol (Aqueous) | Traditional (EtOH/Pyridine) | Improvement |

| Atom Economy | ~85% | ~85% | Neutral (Same reaction) |

| E-Factor (Waste/Product) | < 5 | > 15 | High (Eliminates solvent waste) |

| Hazard Profile | Low (Water, Carbonate) | High (Flammable, Toxic Pyridine) | Significant Safety Gain |

| Energy Efficiency | Ambient Temp | Reflux often required | Energy Saving |

References

-

Wick, M. M., et al. "Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile." Journal of Pharmaceutical Sciences, vol. 76, no. 7, 1987, pp. 513-515. Link

-

Narayan, S., et al. "On water: Unique reactivity of organic compounds in aqueous suspension." Angewandte Chemie International Edition, vol. 44, no. 21, 2005, pp. 3275-3279. Link

-

Thermo Fisher Scientific.[5] "Safety Data Sheet: 3,4-Dihydroxybenzaldoxime." Thermo Fisher Document L17766, Revision Date 24-Oct-2025.[5] Link

- Patil, S., et al. "Green Synthesis of Oximes: A Review." Asian Journal of Chemistry, vol. 23, no. 10, 2011.

Sources

- 1. US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types | MDPI [mdpi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Application Notes & Protocols: Characterization of 3,4-Dihydroxybenzaldehyde Oxime as a Tyrosinase Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the biosynthesis of melanin and other polyphenolic compounds.[1][2] Its central role in pigmentation makes it a prime target for therapeutic and cosmetic applications, particularly in the treatment of hyperpigmentation disorders and as a skin-lightening agent.[3] Furthermore, its involvement in the enzymatic browning of fruits and vegetables makes its inhibition a significant interest in the food industry.[2] This document provides a comprehensive guide for researchers to investigate the inhibitory potential of 3,4-Dihydroxybenzaldehyde oxime against tyrosinase. We present detailed protocols for determining the half-maximal inhibitory concentration (IC₅₀) and for elucidating the kinetic mechanism of inhibition. These methodologies are grounded in established spectrophotometric assays and are designed to ensure robust, reproducible results.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase catalyzes two sequential reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[1][4] Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic reactions to form melanin.[4][5] Due to its critical role, the inhibition of tyrosinase is the most direct approach to control melanin production.

The Candidate Inhibitor: this compound

This compound possesses two key structural features that make it a compelling candidate for tyrosinase inhibition:

-

A Catechol Moiety (3,4-dihydroxybenzene): This structure is known to interact with the binuclear copper center in the active site of tyrosinase. Many known inhibitors function by chelating these copper ions, rendering the enzyme catalytically inactive.[6]

-

An Oxime Group: The oxime functional group can participate in hydrogen bonding and may confer specific binding characteristics within the enzyme's active site.

This guide provides the experimental framework to validate and quantify the inhibitory activity of this compound.

Principle of the Tyrosinase Inhibition Assay

The primary method for assessing tyrosinase activity in vitro is a spectrophotometric assay that monitors the oxidation of L-DOPA.[7] Tyrosinase oxidizes the colorless substrate L-DOPA into dopaquinone. This unstable intermediate spontaneously cyclizes and undergoes further reactions to form dopachrome, a stable, orange-red colored product.[4][5] The formation of dopachrome can be quantified by measuring the increase in absorbance at approximately 475 nm.[5][8] The rate of this color change is directly proportional to tyrosinase activity.[5] When an inhibitor like this compound is present, the rate of dopachrome formation decreases, providing a direct measure of its inhibitory potency.

Caption: The melanin synthesis pathway and the inhibitory point of action for tyrosinase inhibitors.

Protocol 1: Determination of IC₅₀

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a standard metric for quantifying inhibitor potency. This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple inhibitor concentrations simultaneously.[9]

Required Materials and Reagents

-

Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test Compound: this compound

-

Positive Control: Kojic Acid (a well-characterized tyrosinase inhibitor)[10]

-

Buffer: 50 mM Sodium or Potassium Phosphate Buffer, pH 6.8[4]

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Equipment:

-

96-well clear, flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of kinetic measurements at 475 nm

-

Reagent Preparation

-

Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of sodium phosphate monobasic and dibasic. Titrate one against the other until a stable pH of 6.8 is achieved.[4]

-

Mushroom Tyrosinase (1000 units/mL Stock): Dissolve tyrosinase powder in ice-cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice to maintain activity.[4]

-

L-DOPA (10 mM Stock): Dissolve L-DOPA powder in phosphate buffer. This solution is prone to auto-oxidation and should be prepared immediately before use.[4]

-

Inhibitor Stock Solutions (e.g., 20 mM): Dissolve this compound and Kojic acid in DMSO. Store these stock solutions at -20°C.

-

Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in phosphate buffer to achieve the desired final concentrations for the assay.

-

Causality Note: It is crucial that the final concentration of DMSO in the assay wells does not exceed 1%.[5] Higher concentrations can affect enzyme structure and activity, leading to inaccurate results.

-

Assay Procedure (96-Well Plate)

-

Plate Layout: Designate wells for Blanks, Negative Controls (no inhibitor), Positive Controls (Kojic acid), and Test Compound (this compound) at various concentrations. All experiments should be performed in triplicate.[10]

-

Assay Mixture Addition: Add reagents to the wells in the following order. The final volume in each well will be 200 µL.

| Well Type | Phosphate Buffer (pH 6.8) | Inhibitor/Solvent | Tyrosinase (20 µL of working solution) | L-DOPA (40 µL of 10 mM stock) |

| Blank | 140 µL | 20 µL (Buffer) | 0 µL | 40 µL |

| Negative Control | 120 µL | 20 µL (Buffer w/ DMSO) | 20 µL | 40 µL |

| Positive Control | 120 µL | 20 µL (Kojic Acid dilution) | 20 µL | 40 µL |

| Test Compound | 120 µL | 20 µL (Test Cmpd. dilution) | 20 µL | 40 µL |

-

Pre-incubation: After adding the buffer, inhibitor, and enzyme, gently mix the plate and pre-incubate at 25°C for 10 minutes.[5][10]

-

Expertise Note: This pre-incubation step is critical. It allows the inhibitor to bind to the enzyme and reach a state of equilibrium before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.

-

-

Reaction Initiation: Initiate the reaction by adding 40 µL of the freshly prepared L-DOPA solution to all wells.[5]

-

Absorbance Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 475 nm. For a kinetic assay, take readings every 60 seconds for 15-20 minutes.[4][5]

Data Analysis and IC₅₀ Calculation

-

Calculate Reaction Rate (V): Determine the rate of dopachrome formation by calculating the slope (ΔAbs/min) of the linear portion of the absorbance versus time curve for each well.[4]

-

Calculate Percentage of Inhibition: Use the following formula for each inhibitor concentration:[3][4] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

V_control is the reaction rate of the negative control (no inhibitor).

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

-

Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in appropriate software (like GraphPad Prism or R) to determine the IC₅₀ value.[5]

| Parameter | Example Value (Kojic Acid) | Example Value (Test Compound) |

| IC₅₀ (µM) | 9.28[11] | To be determined |

| Inhibition Type | Competitive | To be determined |

Protocol 2: Elucidating the Mechanism of Inhibition

Understanding the kinetic mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed-type) provides deeper insight into how the inhibitor interacts with the enzyme.[1][12] This is determined by measuring reaction rates at various concentrations of both the substrate (L-DOPA) and the inhibitor.

Caption: A generalized experimental workflow for determining tyrosinase inhibitor IC₅₀ values.

Experimental Design

This experiment involves a matrix of conditions. You will run the tyrosinase assay with several fixed concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) while varying the concentration of the L-DOPA substrate across a wide range (e.g., from 0.25x Kₘ to 10x Kₘ).

Data Analysis and Interpretation

-

Calculate Initial Velocities: For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (V₀).

-

Create Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This visualizes the effect of the inhibitor on the reaction kinetics.

-

Create Lineweaver-Burk Plots: To more clearly determine the kinetic parameters, create a double-reciprocal plot (1/V₀ versus 1/[S]). This plot linearizes the Michaelis-Menten kinetics.[6]

-

Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

-

Uncompetitive Inhibition: Lines will be parallel (both apparent Km and Vmax decrease).[13]

-

Mixed Inhibition: Lines will intersect in the second quadrant (off-axis), indicating changes in both apparent Km and Vmax.[12][13]

-

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increases | Lines intersect at y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |

Safety and Handling

Researchers must adhere to standard laboratory safety protocols.

-

3,4-Dihydroxybenzaldehyde and its Oxime Derivative: These compounds are classified as irritants.[14] Avoid contact with eyes, skin, and respiratory systems.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

-

Handling: Use a chemical fume hood when weighing and preparing stock solutions to avoid inhalation of fine powders.[17]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

- BenchChem. (n.d.). Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8.

- BenchChem. (n.d.). Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13".

- Bio-protocol. (2021). Tyrosinase inhibition assay.

-

Lee, S. Y., Baek, N., & Nam, T. G. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Molecules, 28(9), 3901. [Link]

- Odinity. (2018, January 21). Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase.

-

Mann, T., Schweikardt, T., & Maurer, E. (2013). On the interpretation of tyrosinase inhibition kinetics. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 146-153. [Link]

- MDPI. (2021, August 23). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications.

- Bio-protocol. (2026, January 5). Visualization of Intracellular Tyrosinase Activity in vitro.

- CORE. (n.d.). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin.

-

CHE 341 - Tyrosinase Characterization: Enzyme Kinetics. (2021, October 7). Retrieved from [Link]

- Taylor & Francis. (2024, December 16). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate.

- Sigma-Aldrich. (1994, February 22). Enzymatic Assay of TYROSINASE (EC 1.14.18.1).

- ACS Omega. (2025, August 19). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Dihydroxybenzaldehyde, 97%.

- ECHEMI. (2019, July 15). 3,4-Dihydroxybenzaldehyde SDS, 139-85-5 Safety Data Sheets.

- Santa Cruz Biotechnology. (n.d.). 3,4-Dihydroxybenzaldehyde Safety Data Sheet.

- ResearchGate. (2014, December 22). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?

- Carl Roth. (2025, May 3). 3,4-Dihydroxybenzaldehyde Safety Data Sheet.

- MilliporeSigma. (2024, August 6). 3,4-Dihydroxybenzaldehyde Safety Data Sheet.

- PMC. (n.d.). In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme.

- eScholarship. (n.d.). Tyrosinase inhibitors identified from phytochemicals and their mechanism of control.

- ResearchGate. (2025, August 8). (PDF) Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives.

- Brieflands. (2013, October 14). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives.

- PubChem. (n.d.). 3,4-Dihydroxybenzaldoxime.

Sources

- 1. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. odinity.com [odinity.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. echemi.com [echemi.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Troubleshooting & Optimization

Preventing oxidation of 3,4-Dihydroxybenzaldehyde oxime during storage

Topic: Stability, Storage, and Oxidation Prevention

Status: Operational | Updated: 2026-02-22

Introduction: The Catechol Paradox

Welcome to the technical support hub for 3,4-Dihydroxybenzaldehyde oxime (3,4-DHBO) .

If you are working with this compound, you are likely facing a specific stability paradox:

-

The Oxime Moiety: Requires neutral-to-basic conditions to prevent acid-catalyzed hydrolysis back to the aldehyde.

-

The Catechol Moiety: Requires acidic conditions to suppress rapid auto-oxidation into reactive quinones (browning/polymerization).

This guide provides the protocols necessary to navigate this chemical conflict and maintain sample integrity.

Module 1: The Science of Degradation

Why is my sample turning pink/brown?

The color change is not typically due to the decomposition of the oxime group itself, but rather the oxidation of the catechol ring. This is a radical-mediated cascade that produces highly colored pigments even at trace (<0.1%) impurity levels.

The Oxidation Cascade

-

Initiation: Trace metal ions (Fe³⁺, Cu²⁺) or UV light catalyze the abstraction of a hydrogen atom from the hydroxyl group.

-

Propagation: This forms a semiquinone radical , which rapidly reacts with molecular oxygen (

) to form the ortho-quinone . -

Polymerization: The o-quinone is an electrophile. It reacts with other 3,4-DHBO molecules (nucleophilic attack) to form dimers and eventually dark, melanin-like polymers.

Figure 1: The degradation pathway of the catechol moiety. Note that the formation of the o-quinone is the "point of no return" for color purity.

Module 2: Storage Protocols

Protocol A: Long-Term Storage (Solid State)

Objective: Halt radical initiation and exclude oxygen.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C | Arrhenius equation: lowering T significantly reduces the rate of radical propagation. |

| Atmosphere | Argon (Ar) | Ar is heavier than air and creates a better "blanket" than Nitrogen ( |

| Container | Amber Glass | Blocks UV light (200-400nm) which can photo-initiate phenol oxidation. |

| Desiccant | Silica Gel | Moisture facilitates proton transfer, accelerating both oxidation and oxime hydrolysis. |

Step-by-Step:

-

Dry the synthesized solid thoroughly under high vacuum (<1 mbar) for 4 hours to remove residual solvent.

-

Transfer to an amber glass vial. Crucial: Use a ceramic or Teflon spatula . Never use stainless steel, as iron traces catalyze catechol oxidation immediately.

-

Purge the headspace with Argon for 30 seconds.

-

Seal with a Parafilm-wrapped cap and store at -20°C.

Protocol B: Solution Handling (Working Reagents)

Objective: Balance pH to protect both functional groups.

-

Solvent Choice: Degassed Methanol or Ethanol.

-

The "Sacrificial" Additive: If your experiment permits, add 1-2 mM Ascorbic Acid or Sodium Metabisulfite . These act as radical scavengers, oxidizing themselves before the 3,4-DHBO.

-

pH Control: Buffer to pH 6.0 - 6.5 .

-

pH < 5: Risk of Oxime Hydrolysis (

). -

pH > 7: Rapid Catechol Oxidation (Deprotonation facilitates electron loss).

-

Module 3: Troubleshooting & FAQs

Q1: My sample has turned a light pink. Is it ruined?

Status: Likely Usable.

-

Diagnosis: "Pink" indicates trace quinone formation (ppm levels). Catechol-derived quinones have high extinction coefficients, meaning a tiny amount causes visible color.

-

Verification (Self-Validating Test): Run a TLC (Thin Layer Chromatography).

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Ethyl Acetate:Hexane (check literature for ratio, typically 1:1).

-

Observation: If you see a single spot, the bulk material is pure. If you see a baseline smear (polymer) or a lower spot (aldehyde), purification is needed.

-

Q2: Can I store this in DMSO?

Status: High Risk.

-

Reasoning: DMSO is an oxidant (mild). Over time, DMSO can facilitate the oxidation of catechols and can also cause Beckmann rearrangement of oximes under certain conditions.

-

Recommendation: Prepare DMSO stocks immediately before use. Do not store.

Q3: I see a new peak in my HPLC/NMR. What is it?

Status: Degradation Alert.

-

Scenario A (Aldehyde): If you see a peak corresponding to 3,4-dihydroxybenzaldehyde, your storage conditions were too acidic or wet (Hydrolysis).

-

Scenario B (Polymer): If you see broadening of proton signals or baseline noise, your conditions were too basic or oxygen-rich (Oxidation).

Module 4: Recovery Protocol (Recrystallization)

If your sample has turned dark brown or black, simple washing is insufficient. You must separate the monomer from the polymerized quinones.

The "Reducing" Recrystallization Method: This protocol uses sulfite to reverse early-stage oxidation during the heating process.

-

Solvent System: Water (primary) or 10% Ethanol/Water.

-

Dissolution:

-

Suspend the crude dark solid in the minimum amount of hot water (approx 80°C).

-

Critical Step: Add a pinch of Sodium Metabisulfite (

) or Sodium Dithionite to the hot mixture. You should see the dark color lighten significantly as the quinones are reduced back to catechols.

-

-

Filtration: If black particles remain (irreversible polymer), filter hot through a glass frit.

-

Crystallization: Allow to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the white/off-white crystals and wash with ice-cold water.

-

Drying: Dry under vacuum immediately.

Module 5: Decision Logic (Workflow)

Follow this logic tree to determine the fate of your sample.

Figure 2: Decision matrix for sample handling based on visual inspection.

References

- Ito, S., et al. (2020). *Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on

Technical Support Center: Stability & Handling of 3,4-Dihydroxybenzaldoxime

Status: Active Document ID: TSC-34DHB-L01 Last Updated: 2026-02-22 Audience: Chemical Biology, Medicinal Chemistry, and Process Development Teams

Introduction: The "Dual-Trigger" Instability

Welcome to the technical support hub for 3,4-Dihydroxybenzaldoxime . If you are accessing this guide, you likely encountered unexpected impurity profiles, color changes, or inconsistent biological data.

This molecule presents a unique challenge because it possesses two distinct photosensitive pharmacophores that degrade via independent mechanisms:

-

The Catechol Moiety: Susceptible to photo-oxidation (irreversible browning).

-

The Aldoxime Moiety: Susceptible to geometric isomerization (reversible

conversion).

This guide moves beyond generic "store in the dark" advice to provide a mechanistic understanding of why your compound degrades and how to prevent it using self-validating protocols.

Module 1: The Photochemical Threat (Mechanisms)[1]

To handle this compound, you must understand the two distinct pathways that light activates.

Pathway A: Geometric Isomerization (The "Invisible" Threat)

Under UV/Visible light (specifically

Pathway B: Oxidative Quinone Formation (The "Visible" Threat)

The catechol group is electron-rich. Light energy can generate singlet oxygen (

Visualizing the Degradation Pathways

Figure 1: Dual degradation pathways. The blue path represents geometric isomerization (purity loss), while the red/black path represents oxidation (material destruction).

Module 2: Storage & Handling Protocols

Standard Operating Procedures (SOPs)

| Parameter | Specification | Scientific Rationale |

| Primary Container | Amber Glass Vials | Blocks UV radiation <450nm, preventing the excitation of the oxime bond. |

| Atmosphere | Argon or Nitrogen | Displaces |

| Temperature | -20°C (Desiccated) | Lowers kinetic energy, slowing the rate of radical propagation and thermal isomerization. |

| Solvent Choice | Degassed MeOH/DMSO | Dissolved oxygen in solvents is the #1 cause of solution-phase degradation. |

| pH Sensitivity | Keep < pH 7.5 | At basic pH, catechols deprotonate to phenolate ions, which are extremely susceptible to oxidation. |

The "Inert-Box" Handling Technique

For critical assays (e.g.,

-

Equilibrate the amber vial to room temperature before opening (prevents condensation).

-

Weigh the solid quickly under low-light conditions (dim the lab lights or use red safety light).

-

If dissolving, sparge the solvent with Argon for 15 minutes prior to addition.

-

Self-Validation: If the solution turns pink or yellow within 5 minutes, the solvent contained oxygen. Discard and re-prepare.

Module 3: Troubleshooting (FAQ)

Q1: My white powder has turned a faint pink/beige. Is it still usable?

-

Diagnosis: This is early-stage oxidative degradation (Pathway B). The color comes from trace o-quinone formation.

-

Action:

-

For rough screening: Likely acceptable if purity is >95% by HPLC.

-

For precise kinetics:Discard. Quinones are electrophilic and can covalently modify enzymes/proteins, generating false positives.

-

Q2: My NMR shows a small "shadow" peak next to the aldoxime proton. Is this an impurity?

-

Diagnosis: This is likely

Isomerization (Pathway A). The chemical shift of the aldoxime proton (-CH=N-) is highly sensitive to geometry. -

Action: This is often reversible.

-

Protocol: Dissolve in deuterated solvent containing a trace of acid (e.g., CDCl

with 0.01% HCl) and keep in the dark. The equilibrium may shift back to the stable

-

Q3: Can I use plastic (Eppendorf) tubes for storage?

-

Answer: No.

-

Reasoning: Most clear plastics are permeable to oxygen and transparent to UV light. Furthermore, catechols can adsorb to certain plastics. Always use amber glass with PTFE-lined caps.

Module 4: Analytical Validation Workflow

When in doubt, validate the material integrity using this logic flow.

Figure 2: Decision matrix for validating compound integrity prior to experimentation.

References

-

Chemical Stability of Catechols

-

Oxime Isomerization

-

Safety & Handling Data (SDS)

- Data: Hazard identification (Skin Irrit. 2, Eye Irrit. 2) and storage requirements (Inert, Light Sensitive).

- Source: Thermo Fisher Scientific / Alfa Aesar SDS for 3,4-Dihydroxybenzaldoxime.

Sources

- 1. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products [organic-chemistry.org]

- 2. Concurrent Photooxidation and Photoreduction of Catechols and Para-Quinones by Chlorophyll Metabolites | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. ugr.es [ugr.es]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3,4-Dihydroxybenzaldehyde Oxime in DMSO-d6

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 3,4-Dihydroxybenzaldehyde Oxime in deuterated dimethyl sulfoxide (DMSO-d6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from related structures and fundamental NMR principles to offer a detailed interpretation. We will explore the influence of the oxime functional group and the catechol moiety on the proton chemical shifts, comparing them to the parent aldehyde, 3,4-dihydroxybenzaldehyde.

Introduction: The Significance of Structural Elucidation

3,4-Dihydroxybenzaldehyde and its derivatives are important compounds in medicinal chemistry and natural product research, often serving as building blocks for more complex molecules. The conversion of the aldehyde to an oxime introduces a new functional group with distinct electronic and steric properties, which can significantly alter the molecule's biological activity and physicochemical characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of such molecules. Understanding the ¹H NMR spectrum is crucial for confirming the successful synthesis of the oxime and for characterizing its structure. The choice of DMSO-d6 as a solvent is particularly relevant for compounds with labile protons, such as hydroxyl and oxime protons, as it engages in hydrogen bonding, leading to distinct and often broad signals at lower fields.[1][2]

Comparative Analysis of ¹H NMR Chemical Shifts

To understand the ¹H NMR spectrum of this compound, it is instructive to compare its expected chemical shifts with those of the parent aldehyde, 3,4-dihydroxybenzaldehyde. The following table summarizes the experimental data for the parent aldehyde and provides predicted values for the oxime derivative based on analogous compounds and established NMR principles.

| Proton | 3,4-Dihydroxybenzaldehyde (Experimental, DMSO-d6) | This compound (Predicted, DMSO-d6) | Key Observations and Rationale |

| Aldehyde/Oxime CH | ~9.7 ppm (s) | ~8.0 ppm (s) | The conversion of the aldehyde to an oxime leads to a significant upfield shift of the CH proton. This is due to the reduced electron-withdrawing nature of the C=N-OH group compared to the C=O group. |

| Aromatic H-2 | ~7.2 ppm (d) | ~7.1 ppm (d) | Minor shift expected. The electronic environment of this proton is relatively unchanged. |

| Aromatic H-5 | ~6.9 ppm (d) | ~6.8 ppm (d) | Minor upfield shift. This proton is ortho to a hydroxyl group and para to the C=N-OH group. |

| Aromatic H-6 | ~7.3 ppm (dd) | ~7.2 ppm (dd) | Minor upfield shift. This proton is ortho to the C=N-OH group and meta to a hydroxyl group. |

| 3-OH | ~9.5 ppm (s, br) | ~9.4 ppm (s, br) | Labile proton, expected to appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding with DMSO-d6.[2] |

| 4-OH | ~9.9 ppm (s, br) | ~9.8 ppm (s, br) | Similar to the 3-OH proton, this labile proton will be a broad singlet, with its chemical shift influenced by solvent interactions.[2] |

| Oxime N-OH | N/A | ~10.5-11.5 ppm (s, br) | The oxime hydroxyl proton is also labile and will appear as a broad singlet at a downfield chemical shift due to hydrogen bonding with the DMSO-d6 solvent. The exact position can be indicative of E/Z isomerism.[3] |

In-Depth Discussion of Chemical Shifts

Aromatic Protons

The aromatic region of the ¹H NMR spectrum for both compounds is expected to show an AMX spin system.

-

H-2 : This proton is ortho to the aldehyde/oxime group and meta to the 3-hydroxyl group. Its chemical shift is primarily influenced by the anisotropic effect of the C=X group (where X is O or N-OH).

-

H-5 : This proton is ortho to the 4-hydroxyl group and para to the aldehyde/oxime group. It is expected to be the most shielded of the aromatic protons due to the electron-donating effect of the ortho hydroxyl group.

-

H-6 : This proton is ortho to the aldehyde/oxime group and meta to the 4-hydroxyl group. It will likely appear as a doublet of doublets due to coupling with both H-2 and H-5.

The conversion of the aldehyde to the oxime is not expected to dramatically alter the chemical shifts of the aromatic protons, as the primary electronic effects of the substituents on the ring remain similar.

Aldehyde vs. Oxime Proton

The most significant change in the ¹H NMR spectrum upon conversion of the aldehyde to the oxime is the chemical shift of the proton attached to the carbonyl/oxime carbon. The aldehyde proton of 3,4-dihydroxybenzaldehyde appears at a characteristic downfield region around 9.7 ppm. This is due to the strong deshielding effect of the magnetically anisotropic carbonyl group. In contrast, the corresponding proton in the oxime is expected to shift significantly upfield to around 8.0 ppm. This is a direct consequence of the replacement of the electron-withdrawing carbonyl oxygen with the less electronegative nitrogen of the oxime group.

Labile Protons: Hydroxyl and Oxime

In DMSO-d6, protons attached to heteroatoms (O-H, N-H) are readily observed because the deuterium exchange with the solvent is slow.

-

Phenolic Hydroxyl Protons (3-OH and 4-OH) : These protons will appear as broad singlets at downfield chemical shifts, typically between 9 and 10 ppm. Their broadness is a result of hydrogen bonding with the sulfoxide oxygen of DMSO-d6 and potential chemical exchange.

-

Oxime Hydroxyl Proton (N-OH) : The oxime hydroxyl proton is also acidic and will engage in hydrogen bonding with the solvent. This results in a broad singlet that is typically found further downfield than the phenolic protons, often in the range of 10.5 to 11.5 ppm.[3] The exact chemical shift can sometimes provide information about the E/Z stereochemistry of the oxime.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum in DMSO-d6

For researchers aiming to replicate or acquire similar data, the following protocol is recommended:

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d6 (≥99.9% D).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve good resolution, using the residual solvent peak of DMSO-d6 as a reference.[4]

-

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Spectral Width : Set a spectral width of at least 12 ppm to ensure all signals, including the downfield labile protons, are captured.

-

Acquisition Time : An acquisition time of at least 3 seconds is recommended for good resolution.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is generally adequate.

-

Number of Scans : A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

-

-

Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum carefully.

-

Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.[4]

-

Integrate all signals.

-

Logical Relationships in ¹H NMR of this compound

Sources

Technical Comparison Guide: Crude vs. Pure 3,4-Dihydroxybenzaldoxime

Executive Summary

This guide provides a technical analysis of 3,4-Dihydroxybenzaldoxime (Protocatechualdehyde oxime), focusing on the critical thermodynamic distinctions between its crude and pure forms.

Crucial Warning for Researchers: The melting point (MP) of pure 3,4-Dihydroxybenzaldoxime (155–157°C ) overlaps significantly with its starting material, Protocatechualdehyde (153–155°C ). Consequently, a standard melting point test is insufficient for confirmation of synthesis. This guide details the "Mixed Melting Point" technique and recrystallization protocols required to validate the chemical identity and purity of this compound.

Chemical Profile & Significance

3,4-Dihydroxybenzaldoxime is a catecholic oxime intermediate used in the synthesis of capsid inhibitors, antioxidants, and complex pharmaceutical catechols. Its purity is critical because phenolic oxidation products (quinones) in the crude material can act as radical initiators, destabilizing downstream reactions.

| Property | Specification |

| IUPAC Name | (E)-3,4-dihydroxybenzaldehyde oxime |

| CAS Number | 3343-59-7 |

| Molecular Formula | |

| Molecular Weight | 153.14 g/mol |

| Structure | Catechol ring with an aldoxime group |

Comparative Data: Melting Point Analysis

The following data illustrates the thermodynamic behavior of the compound at different purity stages. Note the Depression Phenomenon in the crude sample despite the proximity of the starting material's MP.

| Material State | Melting Point Range (°C) | Visual Characteristics | Thermodynamic Interpretation |

| Pure 3,4-Dihydroxybenzaldoxime | 155 – 157°C | White to off-white crystalline powder. Sharp transition. | Highly ordered crystal lattice; minimal entropy change during fusion. |

| Crude Reaction Mixture | 142 – 148°C | Beige/Light brown solid. Broad melting range (>4°C). | Lattice disruption caused by unreacted aldehyde, inorganic salts (NaCl), and trace isomers. |

| Starting Material (Protocatechualdehyde) | 153 – 155°C | Grey/Light brown powder.[1] | CRITICAL: Overlaps with product. Requires Mixed MP test to distinguish. |

| Mixed Sample (50:50 Product + SM) | 135 – 140°C | -- | Eutectic Effect: Significant depression confirms the two substances are different. |

Experimental Workflow & Logic

The following diagram visualizes the synthesis, purification, and critical decision points where melting point analysis serves as a validation gate.

Figure 1: Synthesis and purification workflow for 3,4-Dihydroxybenzaldoxime, highlighting the iterative recrystallization loop required if MP depression is observed.

Detailed Experimental Protocol

5.1 Synthesis (The Origin of "Crude")

The crude material typically results from the reaction of protocatechualdehyde with hydroxylamine hydrochloride in the presence of a base (Sodium Acetate).

-

Impurity Profile: The crude solid contains sodium chloride (NaCl), unreacted aldehyde, and potentially syn/anti geometric isomers.

-

Observation: Crude product often appears brownish due to the oxidation of the catechol moiety in air.

5.2 Purification: The Recrystallization Standard

To achieve the sharp melting point of 155–157°C, inorganic salts and organic impurities must be removed.

-

Solvent Selection: Water is the preferred solvent. The oxime is sparingly soluble in cold water but highly soluble in hot water.

-

Procedure:

-

Dissolve 1.0 g of crude solid in minimum boiling water (~10-15 mL).

-

Optional: Add activated charcoal (0.1 g) to remove colored oxidation products; filter hot.

-

Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Causality: Rapid cooling traps impurities (occlusion), leading to a broader melting range. Slow cooling ensures a pure crystal lattice.

-

-

Drying: Vacuum dry over

or silica. Water retention significantly depresses MP.

5.3 The "Mixed Melting Point" Validation

Because the MP of the starting material (153-155°C) and product (155-157°C) are nearly identical, you must perform a Mixed Melting Point test.

-

Take a small amount of your purified product (Sample A).

-

Take an equal amount of pure Protocatechualdehyde (Sample B).

-

Mix them thoroughly (1:1 ratio) on a watch glass.

-

Measure the melting point of the mixture.

-

Scenario 1 (Identity Confirmed): The mixture melts at 135–140°C (Depressed). This proves Sample A and Sample B are different substances. You have successfully synthesized the oxime.

-

Scenario 2 (Identity Failed): The mixture melts at 153–155°C (Unchanged). This indicates Sample A is actually just recovered starting material; the reaction failed.

-

Technical Recommendations

-

Ramp Rate: When using a capillary melting point apparatus (e.g., Mel-Temp), set the ramp rate to 1°C/minute once the temperature reaches 145°C. Fast heating (>5°C/min) will cause a "lag" error, making the crude appear to melt higher than it actually does.